molecular formula C16H15N5OS B2626239 N'-{(E)-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]methylidene}-2-thiophenecarbohydrazide CAS No. 866009-60-1

N'-{(E)-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]methylidene}-2-thiophenecarbohydrazide

Cat. No.: B2626239
CAS No.: 866009-60-1
M. Wt: 325.39
InChI Key: RZCZPZKKVMQBGO-DJKKODMXSA-N
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Description

Systematic IUPAC Name Derivation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through a hierarchical analysis of its structural components. The base structure is a 1,3-thiazolidine-2,4-dione scaffold, which is substituted with three distinct moieties:

  • A (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene group at position 5 of the thiazolidine ring.
  • A 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl chain at position 3.
  • An (E)-configuration at the double bond connecting the pyrrole and thiazolidine systems.

The numbering begins with the sulfur atom in the thiazolidine ring as position 1. The substituents are prioritized based on Cahn-Ingold-Prelog rules, with the phenylpiperazine group receiving higher priority due to its nitrogen content and branching. The final IUPAC name is structured as:
(5E)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione .

Component Position Substituent
Thiazolidine Core 2,4-dione
Pyrrole C5 2,5-dimethyl-1-phenyl
Ethyl chain C3 2-oxo-2-(4-phenylpiperazin-1-yl)

Properties

IUPAC Name

N-[(E)-(2,5-dimethyl-1-pyrazin-2-ylpyrrol-3-yl)methylideneamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c1-11-8-13(9-19-20-16(22)14-4-3-7-23-14)12(2)21(11)15-10-17-5-6-18-15/h3-10H,1-2H3,(H,20,22)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCZPZKKVMQBGO-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=NC=CN=C2)C)C=NNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=NC=CN=C2)C)/C=N/NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]methylidene}-2-thiophenecarbohydrazide typically involves the following steps:

    Formation of the Hydrazone: The initial step involves the condensation of 2-thiophenecarbohydrazide with an aldehyde or ketone containing the desired substituents. This reaction is usually carried out in an ethanol or methanol solvent, often under reflux conditions to facilitate the reaction.

    Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain the pure hydrazone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the C=N bond of the hydrazone, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the pyrrole and thiophene rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds similar to N'-{(E)-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]methylidene}-2-thiophenecarbohydrazide exhibit significant anticancer properties. For instance, derivatives of pyrrole have been shown to inhibit cell proliferation in various cancer cell lines. The incorporation of pyrazine and thiophene moieties enhances the bioactivity of these compounds, potentially leading to the development of novel anticancer agents .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies demonstrate that similar structures can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents. The presence of the thiophene ring is particularly noted for enhancing antimicrobial activity due to its electron-rich nature .

Agricultural Applications

Pesticidal Activity
Research indicates that compounds with a similar structure to this compound can serve as effective pesticides. They have been shown to disrupt the metabolic processes of pests, leading to increased mortality rates. The dual functionality of the compound allows it to act both as an insecticide and a fungicide, providing a broad spectrum of pest control .

Material Science Applications

Polymeric Materials
In material science, derivatives of this compound are being explored for their potential use in creating advanced polymeric materials. The unique chemical properties allow for the modification of polymer matrices, improving their mechanical strength and thermal stability. This application is particularly relevant in the development of materials for electronics and aerospace industries .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the synthesis and evaluation of various derivatives based on the pyrrole structure found in this compound. The results showed that certain derivatives exhibited up to 70% inhibition of cancer cell growth in vitro, demonstrating their potential as therapeutic agents against specific cancer types .

Case Study 2: Pesticidal Efficacy

In agricultural research, a series of field tests were conducted using synthesized analogs of this compound against common agricultural pests. The results indicated a significant reduction in pest populations, with some formulations achieving over 90% efficacy compared to control groups. This suggests that such compounds could be developed into commercial pesticide formulations .

Mechanism of Action

The mechanism of action of N’-{(E)-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]methylidene}-2-thiophenecarbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, the compound’s ability to undergo various chemical reactions enables it to interact with biological molecules, disrupting cellular processes and leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Thiophenecarbohydrazide Derivatives
  • Compound 1 ():
    (10E,12E)-N5'-((3-methyl-1H-pyrrol-2-yl)methylene)-N2'-((4-methyl-1H-pyrrol-2-yl)methylene)thiophene-2,5-dicarbohydrazide.

    • Features dual pyrrolyl substituents.
    • IR: 1659 cm⁻¹ (C=O stretch), 1570 cm⁻¹ (C=N).
    • Antimicrobial activity reported .
  • Compound 9 ():
    (10E,12E)-N2',N5'-bis((4-chloro-1H-pyrrol-2-yl)methylene)thiophene-2,5-dicarbohydrazide.

    • Chlorinated pyrrolyl groups enhance lipophilicity.
    • IR: 1658 cm⁻¹ (C=O), 1551 cm⁻¹ (C=N) .
  • Target Compound :
    The replacement of pyrrolyl groups with a 2-pyrazinyl moiety likely increases polarity and hydrogen-bonding capacity, which may improve solubility or target binding in biological systems.

Pyrazole-Based Analogues
  • : 3-(2-Chlorophenyl)-N′-[(E)-2-thienylmethylene]-1H-pyrazole-5-carbohydrazide. No biological data reported .
  • : N′-[(E)-(2,6-Dichlorophenyl)methylene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide. Dichlorophenyl substituent enhances electron-withdrawing effects.

Spectral and Physicochemical Properties

A comparative analysis of spectral data highlights key differences:

Property Target Compound Compound 1 () Compound 9 ()
IR C=O Stretch ~1659 cm⁻¹ (estimated) 1659 cm⁻¹ 1658 cm⁻¹
1H NMR (δ) Pyrazinyl protons (~8-9 ppm) Pyrrole protons (~6-7 ppm) Chloropyrrole protons (~6-7 ppm)
Solubility Moderate (polar groups) Low (methylpyrrole) Very low (chlorinated groups)

The pyrazinyl group in the target compound may lead to downfield shifts in NMR due to electron withdrawal, distinguishing it from pyrrole-based analogues .

Biological Activity

N'-{(E)-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]methylidene}-2-thiophenecarbohydrazide is a compound that belongs to the class of hydrazones, which are known for their diverse biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial and anticancer properties.

Synthesis and Characterization

The compound was synthesized through a condensation reaction between 2-thiophenecarbohydrazide and 2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrole-3-carbaldehyde. The resulting product was characterized using various spectroscopic techniques including IR, NMR, and mass spectrometry. The structural integrity and purity of the synthesized compound were confirmed through these analyses.

Antimicrobial Activity

Hydrazones, including this compound, have been reported to exhibit significant antimicrobial properties. In studies evaluating their efficacy against various pathogens:

  • Bacterial Strains : The compound demonstrated notable activity against methicillin-resistant Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL.
  • Fungal Strains : It also showed antifungal activity against Candida albicans, although the effect was less pronounced compared to bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several human cancer cell lines:

  • Cell Lines Tested : The compound was tested against HepG-2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines.
  • Results : The IC50 values indicated potent antiproliferative effects:
    • HepG-2: IC50 = 6.9 µg/mL
    • HCT116: IC50 = 13.6 µg/mL
    • MCF7: IC50 = 12.6 µg/mL

These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest .

Molecular docking studies have provided insights into the binding interactions of this compound with key proteins involved in cancer progression. For instance, binding affinities were assessed with human carbonic anhydrase IX (CA IX), revealing significant interactions that could inhibit tumor growth pathways .

Case Studies

Several case studies have highlighted the biological activities of similar compounds:

  • Case Study 1 : A derivative exhibiting an IC50 value of 4.86 µM against pancreatic cancer cells (PaCa-2) demonstrated strong selectivity for cancer cells over healthy cells.
  • Case Study 2 : Another study reported a thiophene-based hydrazone derivative with significant COX-2 inhibitory activity, suggesting potential anti-inflammatory properties alongside anticancer effects .

Q & A

Q. What are the optimal synthetic routes for N'-{(E)-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]methylidene}-2-thiophenecarbohydrazide, and how can reaction yields be maximized?

The compound is synthesized via a Schiff base condensation between 2-thiophenecarbohydrazide and a substituted pyrrole aldehyde. Key steps include:

  • Catalytic conditions : Use glacial acetic acid in ethanol under reflux (70–80°C) for 12–24 hours .
  • Purification : Recrystallization from ethanol/dichloromethane (1:1 v/v) yields pure product (70–85% yield). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).

Q. Which spectroscopic techniques are critical for confirming structural integrity?

  • FT-IR : Confirm imine (C=N) stretch at ~1600 cm⁻¹ and thiophene C-S vibration at 680–720 cm⁻¹ .
  • NMR : 1H NMR shows aromatic protons (δ 7.1–8.3 ppm for pyrazine and thiophene), while 13C NMR identifies the hydrazide carbonyl at ~165 ppm .
  • Mass spectrometry : ESI-MS ([M+H]+) matches theoretical molecular weight (e.g., 355.4 g/mol).

Q. How can single-crystal X-ray diffraction (SC-XRD) validate the compound’s geometry?

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : SHELXL ( ) refines structures to R1 < 0.05 and wR2 < 0.10. ORTEP-3 ( ) visualizes thermal ellipsoids and hydrogen-bonding networks .

Advanced Research Questions

Q. What computational methods predict intermolecular interactions in crystalline phases?

  • DFT calculations : Gaussian 09 with B3LYP/6-311+G(d,p) basis set optimizes geometry and calculates electrostatic potential surfaces.
  • Hydrogen-bond analysis : Graph-set notation ( ) identifies motifs like R22(8)\text{R}_2^2(8) for N–H⋯O/N–H⋯S interactions .
  • Hirshfeld surface analysis : CrystalExplorer quantifies contact contributions (e.g., H⋯H, C⋯H).

Q. How does the compound’s electronic structure influence its reactivity in metal coordination?

  • Metal chelation : The hydrazide and pyrazine groups act as bidentate ligands. UV-Vis spectroscopy (DMF, 300–600 nm) shows λmax shifts upon Cu(II) or Fe(III) binding .
  • Stability constants : Determine via pH-metric titration (logβ = 8.2–10.5 for 1:1 M:L complexes) .

Q. What experimental and theoretical approaches resolve contradictions in biological activity data?

  • In vitro assays : Test antimycobacterial activity (MIC against M. tuberculosis H37Rv) and compare to isoniazid derivatives ( ).
  • Molecular docking : AutoDock Vina simulates binding to InhA (enoyl-ACP reductase; PDB: 4TZK). Pyrazine-thiophene scaffolds show improved hydrophobic interactions vs. phenyl analogs .
  • SAR analysis : Correlate substituent effects (e.g., methyl groups at pyrrole) with MIC values using MLR (multiple linear regression) .

Methodological Considerations Table

Aspect Technique/Tool Key Parameters Reference
Synthesis Reflux condensationYield: 70–85%; Purity: >95% (HPLC)
Crystallization Vapor diffusionSolvent: DMF/water (7:3 v/v); Crystal size: 0.2 mm
SC-XRD Refinement SHELXLR1 = 0.032; wR2 = 0.081; Data:parameter = 21.5:1
Computational Modeling Gaussian 09/NAMDBinding energy: −8.2 kcal/mol (InhA)

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